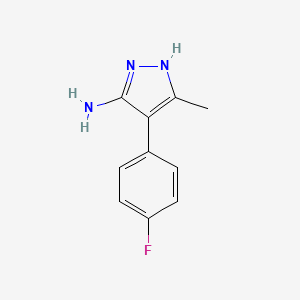

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

CAS No.: 62538-16-3

Cat. No.: VC1995171

Molecular Formula: C10H10FN3

Molecular Weight: 191.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62538-16-3 |

|---|---|

| Molecular Formula | C10H10FN3 |

| Molecular Weight | 191.2 g/mol |

| IUPAC Name | 4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H10FN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |

| Standard InChI Key | LRMAIRSHUYHWRN-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1)N)C2=CC=C(C=C2)F |

| Canonical SMILES | CC1=C(C(=NN1)N)C2=CC=C(C=C2)F |

Introduction

Chemical Structure and Properties

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine consists of a pyrazole core with three key substituents: a 4-fluorophenyl group at position 4, a methyl group at position 3, and an amine group at position 5. The pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms .

Basic Chemical Information

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀FN₃ |

| Molecular Weight | 191.2 g/mol |

| SMILES | CC1=C(C(=NN1)N)C2=CC=C(C=C2)F |

| InChI | InChI=1S/C10H10FN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |

| InChIKey | LRMAIRSHUYHWRN-UHFFFAOYSA-N |

| Alternative Name | 4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine |

Physical Properties

The compound features a fluorine atom in the para position of the phenyl ring, which imparts specific electronic properties that influence its biological interactions. The amine group at position 5 provides potential for hydrogen bonding and further derivatization, making this compound valuable as a building block in synthesis .

Predicted Collision Cross Section Data

Mass spectrometry analysis provides valuable structural information. The following table presents predicted collision cross section (CCS) data for various adducts of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 192.09316 | 140.1 |

| [M+Na]+ | 214.07510 | 152.3 |

| [M+NH₄]+ | 209.11970 | 147.5 |

| [M+K]+ | 230.04904 | 148.0 |

| [M-H]- | 190.07860 | 141.7 |

| [M+Na-2H]- | 212.06055 | 147.1 |

| [M]+ | 191.08533 | 142.1 |

| [M]- | 191.08643 | 142.1 |

Synthesis Methods

The synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through several established methodologies that are commonly used for pyrazole derivatives.

General Pyrazole Synthesis Strategies

Pyrazole compounds are typically synthesized through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. For the synthesis of related pyrazole derivatives, the following general steps are often employed :

-

Formation of the pyrazole ring: Reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

-

Introduction of the fluorophenyl group: Often accomplished through coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrazole intermediate.

Specific Synthetic Routes

For pyrazole derivatives similar to our target compound, refluxing pyrazolone with appropriate reagents in ethanol in the presence of a catalytic amount of piperidine has been reported to yield intermediates that can be further modified . The synthesis typically involves:

-

Preparation of 3-methyl-1H-pyrazol-5(4H)-one through the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol.

-

Further modification of the pyrazole scaffold through appropriate reactions to introduce the 4-fluorophenyl group and ensure the amine functionality at position 5.

Biological Activity and Applications

While specific data on 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is limited in the provided sources, related fluorophenyl-substituted pyrazole derivatives have demonstrated significant biological activities.

Structure-Activity Relationships

The specific positioning of functional groups in pyrazole derivatives significantly influences their biological activity:

-

The fluorine substitution on the phenyl ring often enhances metabolic stability and membrane permeability.

-

The methyl group at position 3 may contribute to hydrophobic interactions with biological targets.

-

The amine group at position 5 provides hydrogen bonding capabilities that can be crucial for target recognition .

Analytical Characterization

Proper characterization of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is essential for confirming its structure and purity before biological evaluation.

Spectroscopic Analysis

For related pyrazole compounds, the following spectroscopic methods are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed structural information. For similar pyrazole derivatives, characteristic signals include those from the methyl group, aromatic protons, and amine protons .

-

Infrared (IR) Spectroscopy: Typically shows characteristic absorption bands for the amine group (N-H stretching), aromatic C=C stretching, and C-F stretching .

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns that help confirm the structure .

Comparison with Structural Isomers and Related Compounds

Several structural isomers and related compounds appear in the literature, which helps to understand the significance of the specific substitution pattern in 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Structural Isomers

Related Derivatives

Other related derivatives include:

-

4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Contains an additional chloro substituent, which may alter its biological activity profile .

-

{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine: A more complex derivative with an extended side chain containing a secondary amine .

Significance of Structural Variations

The position of substituents on the pyrazole ring significantly affects:

-

Electronic properties: Different positions of the fluorophenyl group alter the electron distribution across the molecule.

-

Binding affinity: Structural variations can dramatically change how the molecule interacts with biological targets.

-

Metabolic stability: Alterations in structure can affect how quickly the compound is metabolized and eliminated from the body .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume